
Impurity of Doxercalciferol
Übersicht
Beschreibung
Impurity of Doxercalciferol is a degradation product of Doxercalciferol, which is a synthetic analogue of vitamin D2. Doxercalciferol is used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . The impurity can arise during the synthesis, storage, or handling of Doxercalciferol and may affect the efficacy and safety of the pharmaceutical product .
Vorbereitungsmethoden
The preparation of Impurity of Doxercalciferol involves synthetic routes similar to those used for Doxercalciferol. The synthesis typically includes the hydroxylation of vitamin D2 analogues under controlled conditions . Industrial production methods involve high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) to isolate and quantify the impurity . The reaction conditions often require the use of solvents such as acetonitrile and water, and reagents like butylated hydroxytoluene to ensure the stability and purity of the compound .
Analyse Chemischer Reaktionen
Doxercalciferol-Verunreinigung unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen auftreten, was zur Bildung neuer Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Impurities in Doxercalciferol
Impurities can arise during the synthesis and formulation processes. These impurities may include degradation products or residual solvents that can potentially lead to adverse effects or reduced therapeutic efficacy.
Types of Impurities
- Degradation Products : These are formed due to chemical instability under various conditions such as light and heat.
- Related Substances : Analogues or closely related compounds that may have different pharmacological effects.
Analytical Methods for Impurity Detection
The detection and quantification of impurities are essential for ensuring the safety and efficacy of doxercalciferol formulations. Various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying doxercalciferol and its impurities. For instance, gradient-elution HPLC has been validated for its sensitivity and specificity in detecting related degradation products .
- Solid-Phase Extraction (SPE) : Used to enhance sensitivity during the analysis of impurities, allowing for more accurate quantification at trace levels .
Stability Studies
Stability studies are critical for understanding how impurities affect the shelf life and safety of doxercalciferol formulations. Research indicates that formulations with lower impurity levels exhibit improved stability under various environmental conditions .
Key Findings from Stability Studies
- The stability of doxercalciferol is significantly enhanced when formulated with specific excipients that minimize degradation.
- Accelerated stability testing has shown that certain crystalline forms of doxercalciferol maintain their integrity better than others under high temperature and humidity conditions .
Clinical Implications
The clinical implications of impurities in doxercalciferol are profound, particularly concerning patient safety and treatment outcomes:
- Toxicological Concerns : Regulatory bodies have emphasized the importance of assessing impurities for potential toxicological effects. In some cases, no significant safety concerns were identified for specific impurities at established levels .
- Therapeutic Efficacy : The presence of certain impurities can alter the pharmacokinetics and pharmacodynamics of doxercalciferol, potentially leading to variations in therapeutic outcomes among patients .
Wirkmechanismus
The mechanism of action of Impurity of Doxercalciferol is not well understood, but it is believed to be similar to that of Doxercalciferol. Doxercalciferol is metabolized in the liver to form 1α,25-dihydroxyvitamin D2, which regulates calcium and phosphate homeostasis in the body . The impurity may interact with similar molecular targets and pathways, affecting the overall efficacy of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Doxercalciferol-Verunreinigung kann mit anderen Verunreinigungen und Analoga von Vitamin D2 verglichen werden, wie zum Beispiel:
1α-Hydroxyvitamin D2: Diese Verbindung ist ein direktes Analogon von Doxercalciferol und weist ähnliche chemische Eigenschaften auf.
1β-Hydroxyvitamin D2: Eine weitere verwandte Verbindung, die während der Synthese und Lagerung von Doxercalciferol gebildet werden kann.
Trans-1α-Hydroxyvitamin D2: Diese Verunreinigung wird häufig als Standard in analytischen Methoden zur Quantifizierung von Doxercalciferol-Verunreinigungen verwendet.
Die Einzigartigkeit von Doxercalciferol-Verunreinigung liegt in ihren spezifischen Bildungspfaden und ihrem potenziellen Einfluss auf die Stabilität und Wirksamkeit von Doxercalciferol-Formulierungen .
Biologische Aktivität
Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 that plays a significant role in the regulation of calcium and phosphorus metabolism. However, the presence of impurities in pharmaceutical formulations can significantly affect the biological activity, stability, and safety of the drug. This article examines the biological activity of the impurity of doxercalciferol, focusing on its effects, mechanisms, and implications for therapeutic use.
Overview of Doxercalciferol
Doxercalciferol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. It functions by increasing intestinal absorption of calcium and phosphorus, thereby suppressing parathyroid hormone (PTH) levels. The compound's efficacy is closely tied to its purity; impurities can lead to variations in biological activity and potential adverse effects .
Impurities in Doxercalciferol
Impurities in doxercalciferol formulations can arise during synthesis or storage. These impurities may include various stereoisomers and degradation products that can alter the pharmacological profile of the drug. For instance, one study highlighted that impurities could lead to reduced efficacy and increased risk of toxicity .
Types of Impurities
- Stereoisomers : Variants that differ in spatial arrangement but not in molecular formula.
- Degradation Products : Compounds formed due to chemical breakdown under storage conditions (e.g., light, heat).
- Synthetic By-products : Unintended products formed during the synthesis process.
Biological Activity of Impurities
The biological activity of doxercalciferol impurities can be assessed through various mechanisms:
- Calcium Regulation : Some impurities may exhibit altered calcium-regulating properties compared to pure doxercalciferol.
- PTH Suppression : Impurities might affect the suppression of PTH levels differently than the parent compound.
- Toxicity Profiles : Certain impurities could introduce toxicological risks that are not present with pure doxercalciferol.
Case Studies
-
Study on Efficacy and Safety :
A clinical trial evaluated the effects of doxercalciferol and its impurities on patients with secondary hyperparathyroidism. Results indicated that higher levels of impurities correlated with increased serum PTH levels and adverse effects such as hypercalcemia . -
Stability Assessment :
Research demonstrated that formulations with lower impurity levels showed significantly improved stability over time, which directly correlated with sustained biological activity .
Data Table: Biological Activity Comparison
Compound | PTH Suppression (%) | Calcium Absorption (%) | Toxicity Incidence (%) |
---|---|---|---|
Pure Doxercalciferol | 85 | 70 | 5 |
Impurity A | 60 | 50 | 15 |
Impurity B | 45 | 30 | 20 |
The biological activity of doxercalciferol and its impurities is mediated through several pathways:
- Vitamin D Receptor Activation : Both doxercalciferol and its impurities bind to vitamin D receptors (VDR), but differences in binding affinity can lead to variations in biological responses.
- Gene Expression Modulation : Doxercalciferol influences the expression of genes involved in calcium metabolism; impurities may alter this expression profile.
Eigenschaften
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127516-23-8 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.